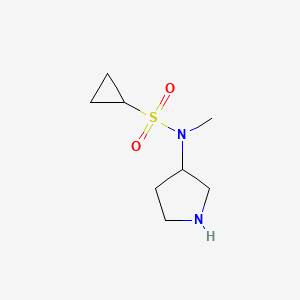![molecular formula C20H20N2O3 B6498381 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 953205-50-0](/img/structure/B6498381.png)
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The oxazole ring is substituted with a 4-methoxyphenyl group and a phenylethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, along with the attached phenyl groups. The methoxy group on the phenyl ring would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
In general, oxazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the phenyl and methoxy groups may influence the reactivity of the oxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxazole ring and the methoxy group could impact its solubility, boiling point, and melting point .Applications De Recherche Scientifique
2-MPEA has been studied for its potential applications in a range of scientific research fields, such as biochemistry, physiology, and pharmacology. In particular, it has been used as a model compound to study the structure-activity relationships of molecules and their interactions with biological systems. In addition, 2-MPEA has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-MPEA is not yet fully understood. However, it has been suggested that the compound binds to a variety of receptors, including G protein-coupled receptors, and may act as an agonist or antagonist of these receptors. In addition, it has been suggested that 2-MPEA may interact with other proteins, such as enzymes, and may modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-MPEA are not yet fully understood. However, some studies have suggested that the compound may modulate the activity of various enzymes, such as cytochrome P450 enzymes, and may also affect the expression of certain genes involved in the regulation of cellular processes. In addition, it has been suggested that 2-MPEA may affect the activity of various signaling pathways, such as the MAPK and PI3K pathways, and may have an effect on the activity of various ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
2-MPEA has been used as a model compound for a range of scientific research applications. The main advantage of using 2-MPEA in laboratory experiments is its structural similarity to other compounds with potential therapeutic applications. This allows researchers to study the structure-activity relationships of molecules and their interactions with biological systems, and to develop new compounds with potential therapeutic applications. However, the use of 2-MPEA in laboratory experiments is limited by the fact that its mechanism of action is not yet fully understood.
Orientations Futures
The future of 2-MPEA is promising, as the compound has potential applications in a range of scientific research fields. Further research is needed to understand the mechanism of action of the compound and to identify its potential therapeutic applications. Additionally, more research is needed to explore the structure-activity relationships of molecules and their interactions with biological systems. Finally, further research is needed to develop new compounds with potential therapeutic applications based on the structure of 2-MPEA.
Méthodes De Synthèse
The synthesis of 2-MPEA is based on a three-step process. The first step involves the condensation of 4-methoxyphenylacetic acid and 2-phenylethylacetamide, followed by the cyclization of the resulting product (2-methoxy-5-phenylethylacetamide) with potassium hydroxide and a catalytic amount of acetic anhydride to form 2-MPEA.
Propriétés
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-9-7-16(8-10-18)19-13-17(22-25-19)14-20(23)21-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVCWQZTZRHNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498298.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498305.png)

![N-[2-(dimethylamino)ethyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498314.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6498325.png)
![N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498327.png)
![N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498332.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498340.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6498343.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498351.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6498353.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6498371.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498380.png)
